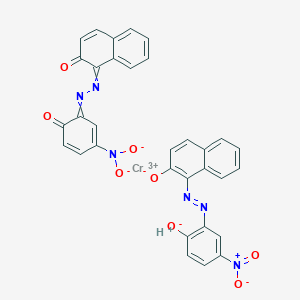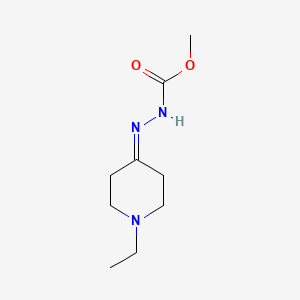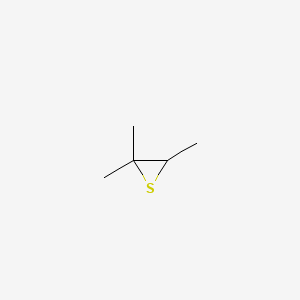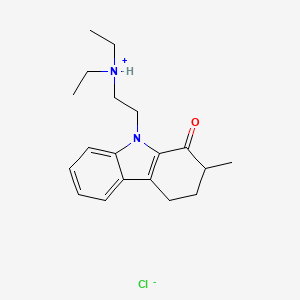
6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry. The compound is characterized by a phenyl group attached to the tetrahydroisoquinoline core, which is further stabilized as a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Other methods include the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction, which involve cyclization of N-acyl derivatives of β-phenylethylamine .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to isoquinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Formation of dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring and the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Halogenated tetrahydroisoquinolines.
Aplicaciones Científicas De Investigación
6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:
Neurotransmitter Systems: Modulates the activity of neurotransmitters like dopamine and serotonin, potentially offering neuroprotective effects.
Enzyme Inhibition: Inhibits enzymes such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Cell Signaling Pathways: Influences cell signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group, resulting in different biological activities.
Tetrahydropapaverine: Another tetrahydroisoquinoline derivative with distinct pharmacological properties.
Salsolinol: A naturally occurring tetrahydroisoquinoline with neuroactive properties
Uniqueness: 6-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the phenyl group, which enhances its biological activity and specificity. This structural feature allows for more targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
24464-11-7 |
|---|---|
Fórmula molecular |
C15H16ClN |
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
6-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13;/h1-7,10,16H,8-9,11H2;1H |
Clave InChI |
DEPGDBCZOUBFDY-UHFFFAOYSA-N |
SMILES canónico |
C1C[NH2+]CC2=C1C=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
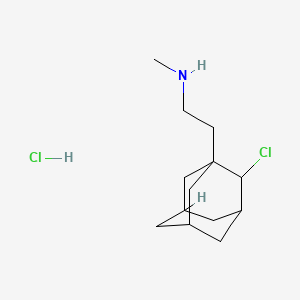
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
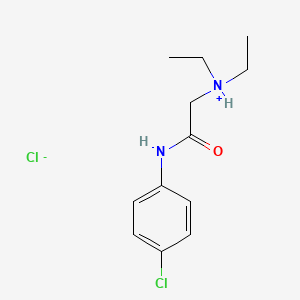
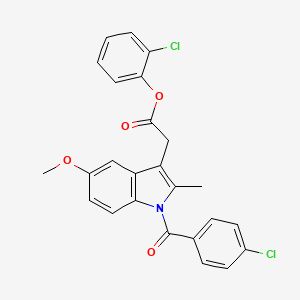

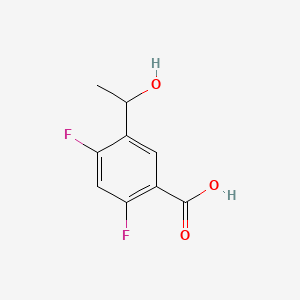
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
